molecular formula C17H23NO3S B12153141 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide

Cat. No.: B12153141
M. Wt: 321.4 g/mol
InChI Key: BWUWIAPCSTVYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure This compound is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the sulfonamide group: This step involves the reaction of the bicyclic core with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or aromatic compounds.

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bicyclic structure allows for specific interactions with target proteins, leading to changes in their conformation and activity. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(4-methylphenyl)methanesulfonamide
  • 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3-methylphenyl)methanesulfonamide
  • 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-chlorophenyl)methanesulfonamide

Uniqueness

The uniqueness of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide lies in its specific substitution pattern and the presence of the 2-methylphenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H23NO3S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C17H23NO3S/c1-12-6-4-5-7-14(12)18-22(20,21)11-17-9-8-13(10-15(17)19)16(17,2)3/h4-7,13,18H,8-11H2,1-3H3

InChI Key

BWUWIAPCSTVYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.